

# quantitative structure-activity relationship (QSAR) studies of piperazinone inhibitors

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## Compound of Interest

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## A Comparative Guide to QSAR Studies of Piperazinone Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of quantitative structure-activity relationship (QSAR) studies on piperazinone and its derivatives, focusing on their inhibitory effects on key biological targets. By presenting experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways and workflows, this document aims to offer valuable insights for researchers in the field of drug design and development.

## Comparative Analysis of QSAR Models for Piperazinone Inhibitors

The following tables summarize the quantitative data from two distinct QSAR studies on piperazine and piperazinone derivatives targeting mTORC1 and Renin. These targets are crucial in cancer and hypertension, respectively, highlighting the therapeutic potential of this chemical scaffold.

## QSAR Models for Piperazine-Based mTORC1 Inhibitors

This study focused on a series of 37 piperazine derivatives as potential inhibitors of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and

proliferation implicated in cancer.[1][2] The researchers developed both Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLr) models to correlate molecular descriptors with the inhibitory activity (pIC50).

Model Type	Descriptors	R <sup>2</sup>	R <sup>2</sup> cv
MLR	ELUMO, $\omega$ , MR, Log S, PSA, n	0.74	0.56
MNLr	ELUMO, $\omega$ , MR, Log S, PSA, n	0.78	0.53

Table 1: Statistical results of MLR and MNLr models for mTORC1 inhibitors.[1]

Descriptor Definitions:

- ELUMO: Energy of the Lowest Unoccupied Molecular Orbital
- $\omega$ : Electrophilicity index
- MR: Molar Refractivity
- Log S: Aqueous Solubility
- PSA: Topological Polar Surface Area
- n: Refractive index

## QSAR Model for Piperazine and Keto Piperazine-Based Renin Inhibitors

This research developed a robust QSAR model for a set of 80 piperazine and keto piperazine derivatives as inhibitors of renin, a key enzyme in the renin-angiotensin system that regulates blood pressure.[3][4][5] A sequential multiple linear regression (MLR) approach was used to build the model.

Model Type	Descriptors	R <sup>2</sup>	Q <sup>2</sup> (LOO)	R <sup>2</sup> pred
Sequential MLR	Sv, nDB, nO	0.846	0.818	0.821

Table 2: Statistical results of the QSAR model for renin inhibitors.[3][4][5]

Descriptor Definitions:

- Sv: Sum of valence electrons
- nDB: Number of double bonds
- nO: Number of oxygen atoms

## Experimental Protocols

The methodologies employed in QSAR studies are critical for the reliability and reproducibility of the findings. Below are the detailed experimental protocols for the two studies highlighted above.

### Protocol for mTORC1 Inhibitor QSAR Study

- Dataset Selection: A dataset of 129 piperazine derivatives reported as mTORC1 inhibitors was considered. From this, 37 compounds with high inhibitory activity (pIC<sub>50</sub> > 5) and a common piperazine skeleton were selected for the study.[1][2]
- Molecular Modeling and Descriptor Calculation:
  - The 2D structures of the compounds were drawn using ChemDraw Professional V. 16.0.
  - Density Functional Theory (DFT) calculations at the B3LYP/6-31G+(d,p) level were performed using Gaussian 09 to obtain structural, electronic, and energetic parameters.
  - Electronic, topological, geometrical, and physicochemical descriptors were calculated using ChemsSketch and ChemOffice software.[1][2]
- QSAR Model Development:

- The dataset was divided into a training set and a test set.
- Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Multiple Non-Linear Regression (MNLr) were used to develop the QSAR models.[1]
- Model Validation:
  - Internal Validation: Leave-one-out cross-validation ( $R^2_{cv}$ ) was performed to assess the robustness of the models.
  - External Validation: The predictive power of the developed models was evaluated using an external test set.
  - Y-randomization and Applicability Domain: These tests were conducted to ensure the models were not due to chance correlations and to define the scope of their predictive ability.[1]

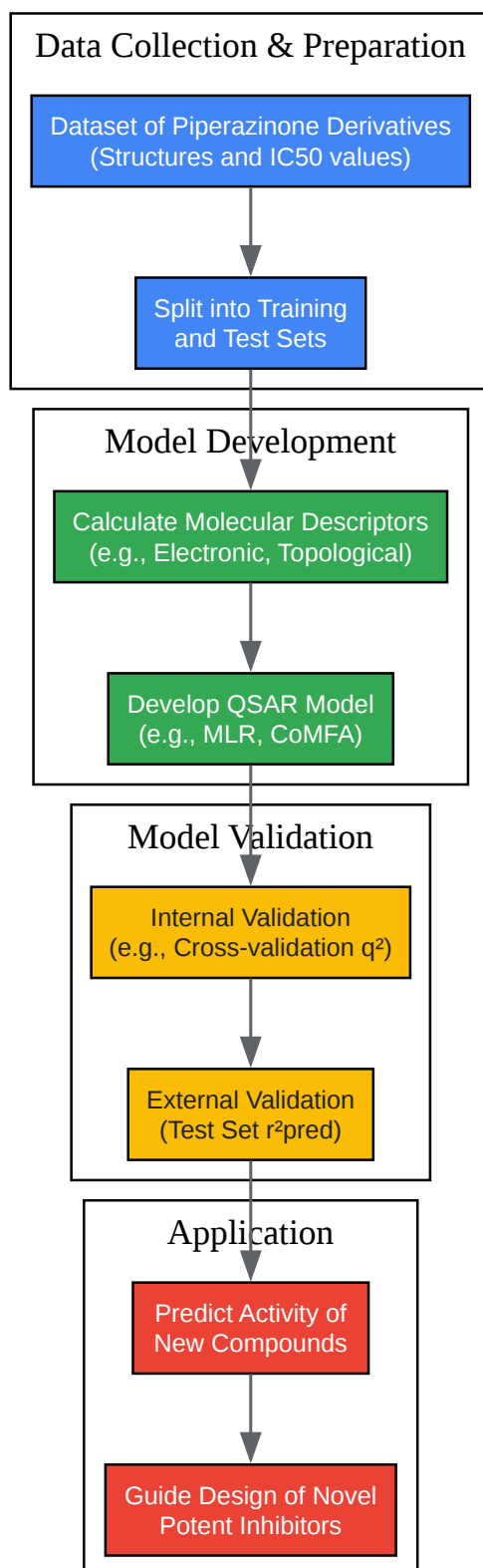
## Protocol for Renin Inhibitor QSAR Study

- Dataset and Molecular Structure Preparation:
  - A total of 80 piperazine and keto piperazine-based renin inhibitors were included in the study.[3][4]
  - The  $IC_{50}$  ( $\mu M$ ) values were converted to their logarithmic form ( $pIC_{50}$ ) for the regression analysis.
  - The dataset was randomly divided into a training set (56 molecules) and a test set (24 molecules).[4]
  - 2D structures were converted to 3D structures using Chem Office 2004, Version 8.0.[4]
- Descriptor Calculation:
  - Dragon software (version 5.5) was used to calculate physicochemical parameters (descriptors).
- QSAR Model Development:

- Sequential Multiple Linear Regression (MLR) was carried out to generate the QSAR models.
- Model Validation:
  - Internal Validation: The leave-one-out (LOO) cross-validation method ( $Q^2$ ) was used to assess the performance of the selected model.[\[3\]](#)[\[4\]](#)
  - External Validation: The predictive  $R^2$  ( $R^2_{pred}$ ) was calculated for the external test set to evaluate the predictive capacity of the model.[\[3\]](#)[\[4\]](#)

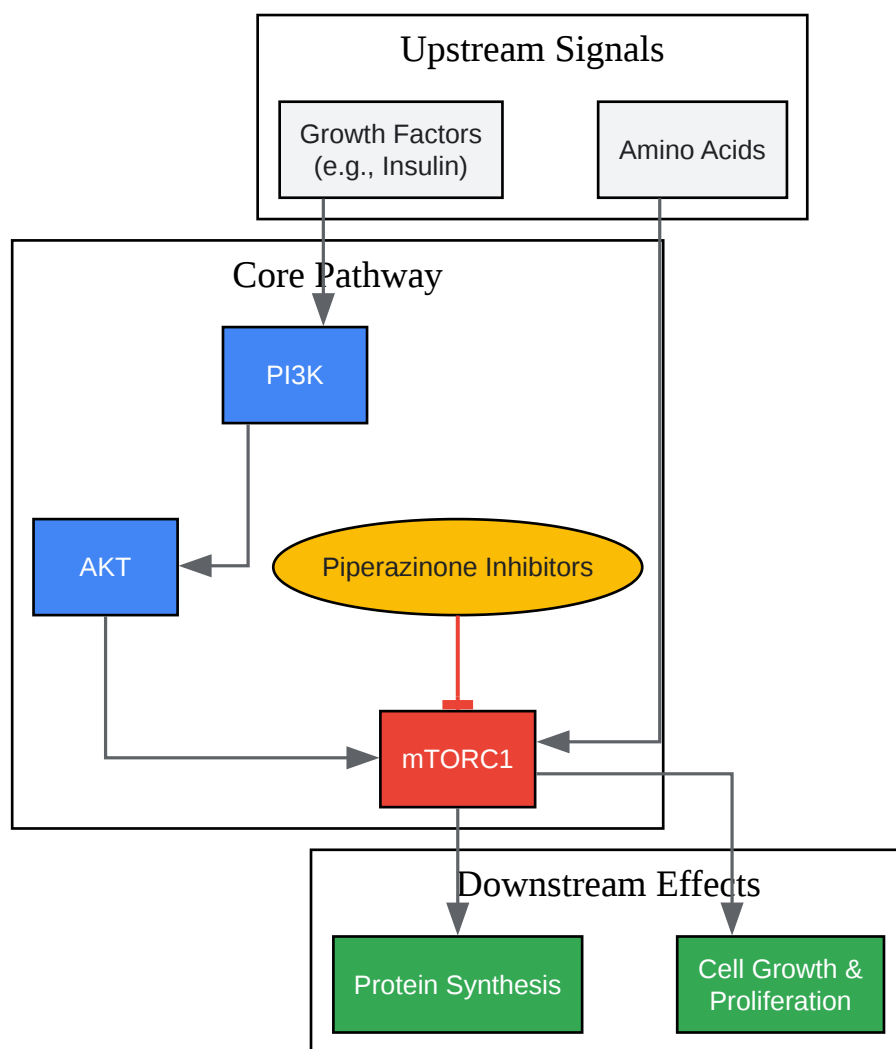
## Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize a representative QSAR workflow and the signaling pathways relevant to the piperazinone inhibitors discussed.



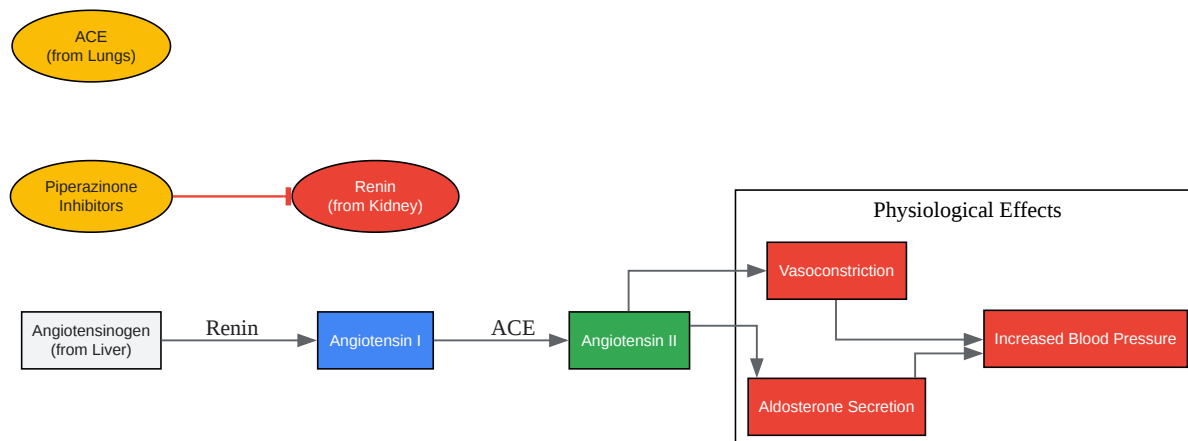
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Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.



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Caption: The mTORC1 signaling pathway and the inhibitory action of piperazinones.



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Caption: The Renin-Angiotensin System and the point of inhibition by piperazinones.

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